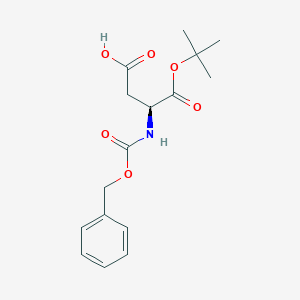

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. It is known for its role as a protecting group in peptide synthesis, where it helps to prevent unwanted reactions at specific sites on the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of the amino group of succinic acid derivatives. One common method includes the reaction of (S)-2-Amino-succinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl derivative. This intermediate is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Substitution: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids, allowing for further functionalization of the molecule.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.

Substitution: Palladium on carbon (Pd/C) is often used for hydrogenation, while trifluoroacetic acid can be used for acidolysis.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: Succinic acid derivatives and benzyl alcohol.

Substitution: Deprotected amino acids or peptides.

Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reaction conditions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid exhibit promising anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For instance, it has been shown to inhibit the activity of proteasomes, which are crucial for the degradation of regulatory proteins in cancer cells, thereby inducing apoptosis .

Drug Design and Development

This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity against various biological targets. Researchers are exploring its use in designing inhibitors for specific enzymes related to metabolic disorders and cancer .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly focusing on its effects on amino acid metabolism. The compound has shown potential in modulating the activity of enzymes such as transaminases, which play a significant role in amino acid synthesis and degradation .

Metabolic Pathway Analysis

In biochemical research, this compound is being investigated for its role in metabolic pathways involving branched-chain amino acids. Understanding how it interacts with these pathways can provide insights into metabolic diseases and lead to the development of therapeutic strategies .

Synthesis and Chemical Applications

Synthetic Intermediates

The compound is often used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis . For example, it can be transformed into derivatives that possess enhanced pharmacological properties.

Material Science Applications

There is emerging interest in the application of this compound in material science, particularly in the development of polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can impart desirable mechanical and thermal properties .

-

Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -

Enzyme Interaction Studies

Research published in Biochemistry highlighted how this compound selectively inhibits branched-chain amino acid transaminase, providing a potential therapeutic avenue for managing metabolic disorders associated with amino acid metabolism abnormalities . -

Material Science Application

A recent paper discussed the incorporation of this compound into biodegradable polymers, enhancing their mechanical properties while maintaining biocompatibility, making them suitable for medical applications such as drug delivery systems .

作用機序

The primary mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its role as a protecting group. By temporarily masking reactive sites on amino acids, it allows for selective reactions to occur at other positions. This is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.

類似化合物との比較

Similar Compounds

(S)-2-Benzyloxycarbonylamino-succinic Acid: Similar structure but lacks the tert-butyl ester group.

(S)-2-Amino-succinic Acid 1-tert-butyl Ester: Lacks the benzyloxycarbonyl protecting group.

(S)-2-Benzyloxycarbonylamino-glutaric Acid 1-tert-butyl Ester: Contains an additional carbon in the backbone.

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules.

生物活性

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known by its CAS number 146398-02-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₃N₁O₅

- Molecular Weight : 309.36 g/mol

- CAS Number : 146398-02-9

- LogP : 2.20990

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Antioxidant Activity

Antioxidant assays have demonstrated that related compounds exhibit significant free radical scavenging abilities. For instance, studies on Schiff-base ligands reveal that certain derivatives possess strong antioxidant properties, which could be extrapolated to assess the potential of this compound in mitigating oxidative stress .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that derivatives of amino acids can exhibit antibacterial and antifungal activities against various pathogens. For example, certain benzyloxycarbonyl derivatives have shown activity comparable to standard antibiotics .

Case Studies and Research Findings

- Caspase Inhibition :

-

Antimicrobial Screening :

- A study evaluating the antimicrobial properties of various amino acid derivatives found that certain modifications enhance activity against Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, its structural similarities suggest it may exhibit similar effects.

- In Silico Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₅ |

| Molecular Weight | 309.36 g/mol |

| LogP | 2.20990 |

| CAS Number | 146398-02-9 |

| Biological Activity | Potential Effects |

|---|---|

| Antioxidant | Free radical scavenging |

| Antimicrobial | Activity against bacteria & fungi |

| Apoptosis Regulation | Caspase inhibition |

特性

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXXPBUFHOMPN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。